InChI=1S/C14H13BrClNO7/c15-4-1-2-5-7 (8 (4)16)6 (3-17-5)23-14-11 (20)9 (18)10 (19)12 (24-14)13 (21)22/h1-3,9-12,14,17-20H, (H,21,22)/t9-,10-,11+,12-,14+/m0/s1
.
The primary chemical reaction of interest for X-Gal and its analogues is their enzymatic hydrolysis. Enzymes such as β-galactosidase cleave the glycosidic bond, releasing the halogenated indoxyl, which then undergoes oxidation and dimerization to form the blue precipitate. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
X-Gal and its analogues act as substrates for specific glycosidases. These enzymes recognize the glycosidic bond and catalyze its hydrolysis. The released halogenated indoxyl then undergoes spontaneous oxidation and dimerization, forming the insoluble blue pigment that serves as a visual indicator of enzyme activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
X-Gal and its analogues are typically colorless or pale solids in their pure form. They are soluble in water and some organic solvents. The key property of these compounds is their ability to undergo enzymatic hydrolysis, yielding a colored product that allows for visual or spectrophotometric detection. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
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